![molecular formula C19H22O7 B1664670 5Z-7-Oxozeaenol CAS No. 253863-19-3](/img/structure/B1664670.png)
5Z-7-Oxozeaenol
Overview
Description
5Z-7-Oxozeaenol is a natural anti-protozoan compound of fungal origin . It acts as a potent irreversible and selective inhibitor of TAK1 and VEGF-R2 .
Molecular Structure Analysis
The molecular formula of 5Z-7-Oxozeaenol is C19H22O7 . Its molecular weight is 362.37 . The compound is white to off-white in color and is available in powder form .Physical And Chemical Properties Analysis
5Z-7-Oxozeaenol is a solid substance that is white to off-white in color . It is soluble in DMSO and ethanol . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Cancer Treatment
5Z-7-Oxozeaenol: has been utilized as a transforming growth factor β-activated kinase 1 (TAK1) inhibitor to treat human colon cancer cells. It has shown potential in enhancing the effects of chemotherapy drugs like doxorubicin and etoposide in neuroblastoma cell lines, suggesting its role in cancer therapy .
Neuroinflammation Modulation
Central administration of 5Z-7-Oxozeaenol has been reported to alleviate symptoms of experimental autoimmune encephalomyelitis (EAE) by reducing pro-inflammatory cytokines and inhibiting certain signaling pathways, indicating its application in neuroinflammatory conditions .
Hyperthermia-induced Apoptosis
Studies have shown that 5Z-7-Oxozeaenol can enhance hyperthermia-induced apoptosis in non-small cell lung cancer (NSCLC) A549 cells. This suggests its use in hyperthermia treatment regimens to potentially improve outcomes for patients with NSCLC .
Mechanism of Action
Target of Action
5Z-7-Oxozeaenol, a cell-permeable fungal resorcylic lactone, acts as a selective and potent inhibitor of mitogen-activated protein kinase kinase kinase 7 (TAK1) . TAK1 is a key regulator of signal cascades of TNF-α receptor and TLR4, and can induce NF-κB activation for preventing cell apoptosis and eliciting inflammation response .
Mode of Action
5Z-7-Oxozeaenol binds covalently and irreversibly to TAK1, inhibiting both the ATPase and kinase activity of TAK1 . This compound inhibits the catalytic activities of the MEKK1 or ASK1 MAP-KKKs . It blocks interleukin-1-induced activation of TAK1, JNK/p38 MAPK, IκB kinases, and NF-κB .
Biochemical Pathways
5Z-7-Oxozeaenol affects multiple biochemical pathways. It inhibits the NF-κB pathway and potentiates the production of reactive oxygen species (ROS), as well as induces caspase-3 and -7 in HeLa and HT-29 cancer cells . It also inhibits the p38MAPK, JNK, and ERK signaling pathways .
Result of Action
5Z-7-Oxozeaenol has been shown to have significant effects at the molecular and cellular level. It can effectively alleviate the symptoms of experimental autoimmune encephalomyelitis (EAE) by decreasing the levels of pro-inflammatory cytokines in splenocytes and the central nervous system, diminishing the number of activated microglia . In cancer cells, it results in G1-phase arrest and inhibition of cell proliferation. It also significantly enhances apoptosis of treated cells, through the activation of caspase-7 .
Action Environment
The action of 5Z-7-Oxozeaenol can be influenced by environmental factors. For instance, in murine macrophages, apoptosis observed is dependent on the constitutive autocrine action of TNF-α for RIP1 activation and ROS production . Furthermore, administration during the symptomatic time window is required for 5Z-7-Oxozeaenol efficacy . .
Safety and Hazards
properties
IUPAC Name |
(4S,6Z,9S,10S,12E)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3-4,6-7,9-11,15,18,21-23H,5,8H2,1-2H3/b6-4+,7-3-/t11-,15-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQZWEXWOFPKOT-BYRRXHGESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C\C(=O)[C@H]([C@H](C/C=C/C2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432058 | |
Record name | 5Z-7-Oxozeaenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5Z-7-Oxozeaenol | |
CAS RN |
253863-19-3 | |
Record name | (3S,5Z,8S,9S,11E)-3,4,9,10-Tetrahydro-8,9,16-trihydroxy-14-methoxy-3-methyl-1H-2-benzoxacyclotetradecin-1,7(8H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253863-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5Z-7-Oxozeaenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5Z)-7-Oxozeaenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.